N-(2-methylcyclohexyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide
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Overview
Description
N-(2-methylcyclohexyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide, also known as M3814, is a small molecule inhibitor that targets DNA damage response (DDR) pathways. It has been shown to enhance the efficacy of radiotherapy and chemotherapy in preclinical models of cancer.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-(2-methylcyclohexyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide involves the reaction of 2-methylcyclohexanone with hydrazine hydrate to form 2-methylcyclohexanone hydrazone, which is then reacted with 4-chlorobenzoic acid to form N-(2-methylcyclohexyl)-4-chlorobenzamide. This compound is then reacted with 3-(morpholin-4-yl)pyrazin-2-ol in the presence of a base to form the final product.
Starting Materials
2-methylcyclohexanone, hydrazine hydrate, 4-chlorobenzoic acid, 3-(morpholin-4-yl)pyrazin-2-ol, base
Reaction
2-methylcyclohexanone + hydrazine hydrate -> 2-methylcyclohexanone hydrazone, 2-methylcyclohexanone hydrazone + 4-chlorobenzoic acid -> N-(2-methylcyclohexyl)-4-chlorobenzamide, N-(2-methylcyclohexyl)-4-chlorobenzamide + 3-(morpholin-4-yl)pyrazin-2-ol + base -> N-(2-methylcyclohexyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide
Mechanism Of Action
N-(2-methylcyclohexyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide targets the DDR pathways, specifically the ataxia telangiectasia and Rad3-related (ATR) kinase pathway. ATR is a key regulator of the DDR, and it is activated in response to DNA damage. N-(2-methylcyclohexyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide inhibits the activity of ATR, leading to the accumulation of DNA damage and the sensitization of cancer cells to DNA-damaging agents.
Biochemical And Physiological Effects
N-(2-methylcyclohexyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide has been shown to inhibit the phosphorylation of ATR substrates, leading to the accumulation of DNA damage and the sensitization of cancer cells to DNA-damaging agents. It has also been shown to inhibit the repair of DNA damage, leading to increased cell death. N-(2-methylcyclohexyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide has been well-tolerated in clinical trials, with manageable side effects.
Advantages And Limitations For Lab Experiments
N-(2-methylcyclohexyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models of cancer, and its mechanism of action is well understood. However, N-(2-methylcyclohexyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide also has some limitations for lab experiments. It has a relatively short half-life, which may limit its efficacy in vivo. It also has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(2-methylcyclohexyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide. One area of research is the development of more potent and selective ATR inhibitors. Another area of research is the identification of biomarkers that can predict response to ATR inhibitors. Additionally, the combination of ATR inhibitors with other therapies, such as immunotherapy, is an area of active research. Finally, the clinical development of N-(2-methylcyclohexyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide in combination with other therapies for the treatment of cancer is an area of ongoing investigation.
Scientific Research Applications
N-(2-methylcyclohexyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide has been extensively studied in preclinical models of cancer, where it has been shown to enhance the efficacy of radiotherapy and chemotherapy. It has also been shown to sensitize cancer cells to DNA-damaging agents and inhibit the repair of DNA damage. N-(2-methylcyclohexyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide has been tested in several clinical trials, both as a monotherapy and in combination with other therapies.
properties
IUPAC Name |
N-(2-methylcyclohexyl)-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-16-4-2-3-5-19(16)25-21(27)17-6-8-18(9-7-17)29-22-20(23-10-11-24-22)26-12-14-28-15-13-26/h6-11,16,19H,2-5,12-15H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKQZMCJSCQVRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylcyclohexyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide |
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